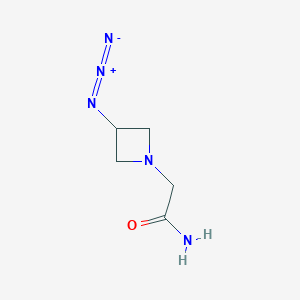
2-(3-Azidoazetidin-1-yl)acetamide
Vue d'ensemble
Description
2-(3-Azidoazetidin-1-yl)acetamide is a chemical compound with the molecular formula C5H9N5O and a molecular weight of 155.16 g/mol. It is available for purchase from various chemical suppliers for research use .
Molecular Structure Analysis
The molecular structure of 2-(3-Azidoazetidin-1-yl)acetamide consists of an azetidine ring, which is a four-membered cyclic structure with one nitrogen atom and three carbon atoms, attached to an azido group and an acetamide group .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Compounds related to azetidine and acetamide have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. For instance, azetidinone derivatives demonstrated potent activity against various bacterial strains such as E. coli, S. aureus, and fungal strains including C. albicans. These compounds highlight the potential of azetidine-based molecules in addressing infectious diseases (Shiv Kumar et al., 2013).
Anticonvulsant Activities
Azetidine-containing compounds have also been explored for their anticonvulsant properties. A series of acetamide derivatives was synthesized and showed protection against maximal electroshock seizure (MES) tests in mice, indicating their potential as anticonvulsant agents (A. P. Nikalje et al., 2011).
Anticancer Potential
The research extends to the evaluation of azetidine and acetamide derivatives for anticancer activity. For example, some synthesized compounds displayed promising anticancer activities against lung adenocarcinoma cells, showcasing the therapeutic potential of these molecules in cancer treatment (A. Evren et al., 2019).
Analgesic and Anti-inflammatory Activities
Additionally, quinazolinyl acetamides have been investigated for their analgesic and anti-inflammatory activities. These compounds offered significant relief in animal models, suggesting their utility in pain management and inflammation reduction without causing notable ulcerogenic effects (V. Alagarsamy et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-azidoazetidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-5(11)3-10-1-4(2-10)8-9-7/h4H,1-3H2,(H2,6,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFJORHGCHDPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Azidoazetidin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



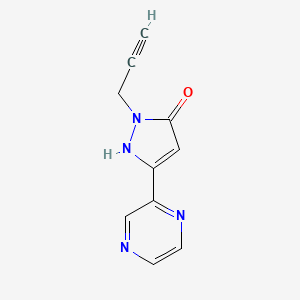
![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1484013.png)
![3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484014.png)
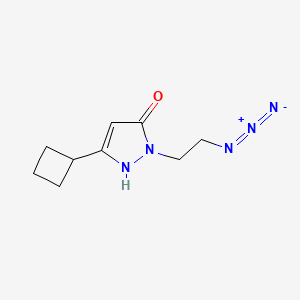
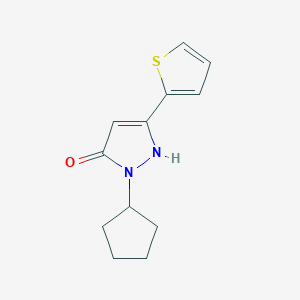
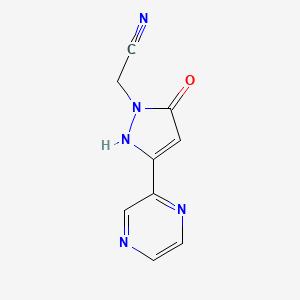
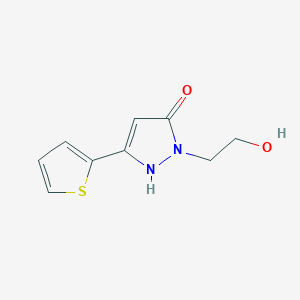
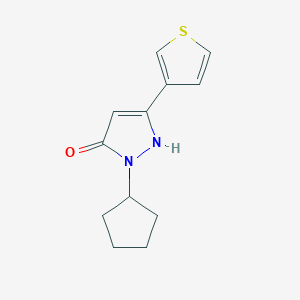
![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484025.png)
![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484026.png)
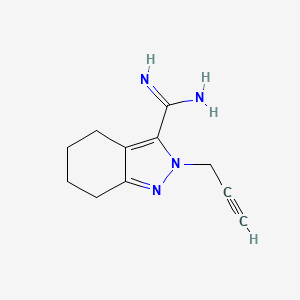
![Methyl 2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1484029.png)
![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1484035.png)